molecular formula C8H22N4O4S B13736246 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate CAS No. 14156-74-2

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate

Cat. No.: B13736246
CAS No.: 14156-74-2
M. Wt: 270.35 g/mol
InChI Key: OOLNXZOERSTJKV-UHFFFAOYSA-N
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Description

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate is a guanidinium sulfate derivative characterized by a branched alkylaminoethyl substituent. The compound consists of a guanidine core linked to an ethyl chain modified with an isobutylmethylamino group (—CH₂CH₂—N(CH₂CH(CH₃)₂)(CH₃)), followed by a sulfate counterion. Its synthesis likely follows methods similar to those described for N-amino-N'-benzenesulfonylguanidines, involving condensation reactions in acetic acid .

Properties

CAS No.

14156-74-2

Molecular Formula

C8H22N4O4S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(diaminomethylideneazaniumyl)ethyl-methyl-(2-methylpropyl)azanium;sulfate

InChI

InChI=1S/C8H20N4.H2O4S/c1-7(2)6-12(3)5-4-11-8(9)10;1-5(2,3)4/h7H,4-6H2,1-3H3,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

OOLNXZOERSTJKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[NH+](C)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidylation reactions with thiourea derivatives typically yield N,N’-disubstituted guanidines .

Comparison with Similar Compounds

Key Observations:

Agmatine’s linear aminobutyl chain facilitates nitric oxide synthase interaction, contrasting with the branched alkyl group in the target compound .

Physicochemical Properties :

  • Melting points for guanidine sulfates generally exceed 200°C, as seen in compound 14 (mp 245–250°C) .
  • Sulfate counterions improve aqueous solubility, critical for injectable formulations (e.g., Guanethidine sulfate meets USP standards for particulate matter and pH ).

Synthetic Pathways: Most guanidine sulfates are synthesized via nucleophilic substitution or condensation, as demonstrated for N-amino-N'-benzenesulfonylguanidines .

Research Findings and Data Gaps

Pharmacological Data: While Guanethidine sulfate is well-documented as an antihypertensive , the target compound’s activity remains unstudied. Its isobutylmethylamino group may reduce cardiac toxicity compared to cyclic analogs but requires validation.

Analytical Profiles :

  • Purity criteria (e.g., ≤10 ppm heavy metals, ≤0.5% loss on drying) established for Guanethidine sulfate could serve as benchmarks for quality control of the target compound.

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